molecular formula C18H17N5O2 B2953624 N-(3-acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951903-11-0

N-(3-acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2953624
CAS No.: 951903-11-0
M. Wt: 335.367
InChI Key: VGHXDGNGUJCLTI-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted with a 3-methylphenyl group at position 1, a 5-amino group, and a 3-acetylphenyl carboxamide moiety at position 4. The compound (CAS 950241-42-6, molecular formula C₁₈H₁₇N₅O₂, molecular weight 335.4 g/mol) is synthesized via modular routes involving coupling reactions between triazole carboxylic acid derivatives and substituted anilines, as exemplified by related compounds in . Its structure combines features of β-turn mimetics and aromatic substituents, which are critical for interactions with biological targets, such as enzymes or receptors involved in bacterial SOS response inhibition or anticancer activity .

Properties

IUPAC Name

N-(3-acetylphenyl)-5-amino-1-(3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-11-5-3-8-15(9-11)23-17(19)16(21-22-23)18(25)20-14-7-4-6-13(10-14)12(2)24/h3-10H,19H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHXDGNGUJCLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, recognized for its diverse biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C18H17N5O2
  • Molecular Weight: 335.4 g/mol

The compound features an acetyl group, an amino group, and a carboxamide moiety, which contribute to its biological activity and chemical reactivity. The triazole core is significant for its interactions with biological targets.

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of Hydrazone: Reacting 3-acetylphenyl hydrazine with 3-methylbenzoyl chloride.
  • Cyclization: The hydrazone is cyclized using sodium azide to yield the triazole ring.

This synthetic route allows for the introduction of various substituents that can enhance biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundH460 (lung cancer)6.06Induction of apoptosis and ROS generation
Other Triazole DerivativesVariousVariesInhibition of specific cancer pathways

The mechanism of action primarily involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and inhibition of key signaling pathways associated with cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus8 µg/mL

These findings indicate that the compound's structural features contribute to its ability to disrupt bacterial cell function .

Enzyme Inhibition

This compound has shown potential in inhibiting specific enzymes involved in disease processes. For instance, it may inhibit kinases or proteases linked to cancer progression and inflammation .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the triazole ring and substituents on the phenyl groups significantly influence biological activity. Key findings include:

  • Substituent Effects: Electron-donating groups enhance activity by improving binding affinity to target enzymes.
  • Triazole Core: The presence of the triazole ring is crucial for interactions with metal ions in enzyme active sites.

Case Studies

Recent studies have focused on the compound's application in cancer therapy:

  • Study on Lung Cancer Cells: A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in H460 lung cancer cells compared to untreated controls.
  • In Vivo Studies: Preliminary animal studies suggest potential efficacy in tumor reduction when administered at specific dosages, indicating a promising therapeutic profile.

Scientific Research Applications

N-(3-acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole family, which is known for its diverse biological activities. It has a molecular formula of C18H17N5O2 and a molecular weight of 335.4 g/mol . The compound features an acetyl group, an amino group, and a carboxamide moiety, contributing to its biological activity and chemical reactivity. Research indicates that compounds containing triazole structures exhibit a broad spectrum of biological activities.

Scientific Research Applications

This compound is a versatile material with several applications across various fields. It is used in scientific research due to its diverse biological activities. The compound’s applications include anticancer and antimicrobial uses, as well as enzyme inhibition. Interaction studies suggest it may inhibit specific kinases or proteases involved in cellular processes such as proliferation and apoptosis, which is crucial for understanding its mechanism of action and potential therapeutic uses.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action primarily involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and inhibition of key signaling pathways associated with cancer progression.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundH460 (lung cancer)6.06Induction of apoptosis and ROS generation
Other Triazole DerivativesVariousVariesInhibition of specific cancer pathways

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, with studies showing effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus8 µg/mL

These findings indicate that the compound's structural features contribute to its ability to disrupt bacterial cell function.

Enzyme Inhibition

This compound has shown potential in inhibiting specific enzymes involved in disease processes. For instance, it may inhibit kinases or proteases linked to cancer progression and inflammation.

Structure-Activity Relationship (SAR)

SAR analysis reveals that modifications to the triazole ring and substituents on the phenyl groups significantly influence biological activity. Electron-donating groups enhance activity by improving binding affinity to target enzymes, and the presence of the triazole ring is crucial for interactions with metal ions in enzyme active sites.

Study on Lung Cancer Cells

A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in H460 lung cancer cells compared to untreated controls.

In Vivo Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varied Aryl Substituents

The 1H-1,2,3-triazole-4-carboxamide scaffold is highly versatile, with substituents dictating pharmacological and physicochemical properties. Key analogs include:

  • N-(2-hydroxyethyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (): The hydroxyethyl group improves solubility, contrasting with the acetylphenyl group’s electron-withdrawing effects .

Role of the 5-Amino Group

The 5-amino group in the target compound is a hallmark of triazole derivatives with bioactivity. For example:

  • 5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (): Exhibits antiproliferative activity against renal cancer cells (RXF 393, GP = -13.42%). The dichlorophenyl group enhances electrophilicity, whereas the target’s acetylphenyl group may modulate hydrogen bonding .
  • 5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide (): Inhibits LexA autoproteolysis (IC₅₀ = 32 µM) via β-turn mimicry. The carbamoylmethyl group in this analog contrasts with the target’s 3-methylphenyl, suggesting divergent binding modes .

Data Tables

Table 1: Structural Comparison of Key Triazole Carboxamides

Compound Name R₁ (Position 1) R₂ (Position 5) Carboxamide Substituent Key Activity/Notes Reference
N-(3-acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 3-methylphenyl NH₂ 3-acetylphenyl Potential β-turn mimicry, anticancer
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide carbamoylmethyl NH₂ - LexA inhibition (IC₅₀ = 32 µM)
N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-methoxyphenyl cyclopropyl 4-chlorophenyl Improved lipophilicity
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-methylphenyl NH₂ 2,5-dichlorophenyl Antiproliferative (renal cancer)

Discussion

The target compound’s 3-acetylphenyl and 3-methylphenyl groups distinguish it from analogs with chlorophenyl, trifluoromethyl, or quinoline substituents. While the acetyl group may enhance target binding via hydrogen bonding, its electron-withdrawing nature could reduce metabolic stability compared to electron-donating groups like methoxy . The 5-amino group aligns with bioactive triazoles inhibiting LexA or cancer cell proliferation, but the absence of a carbamoylmethyl group (as in ) suggests a different binding mode . Future studies should explore structural optimization for solubility and target selectivity, leveraging insights from benzoisoxazole-containing analogs () or halogenated derivatives ().

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be improved?

  • Methodology :

  • Multi-step synthesis : Analogous to triazole-carboxamide derivatives (e.g., ), synthesis typically involves condensation of substituted aniline derivatives with isocyanides, followed by cyclization using sodium azide. Key intermediates include acetylated phenyl isocyanide and aminophenyl precursors.
  • Yield optimization : Use statistical Design of Experiments (DoE) to evaluate parameters (temperature, solvent polarity, stoichiometry). Central Composite Design (CCD) can minimize trial runs while maximizing yield .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity.

Q. How can researchers address solubility limitations of this compound in aqueous buffers for in vitro assays?

  • Methodology :

  • Solubility screening : Test co-solvents (e.g., DMSO ≤1% v/v) or surfactants (Tween-80) in phosphate-buffered saline (PBS). For analogs, DMSO is often required for stock solutions due to low aqueous solubility .
  • Structural modification : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the 3-acetylphenyl moiety while preserving bioactivity. Computational tools (e.g., COSMO-RS) predict solubility changes pre-synthesis .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this triazole-carboxamide?

  • Methodology :

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies acetyl (δ ~2.6 ppm) and triazole proton signals (δ ~7.5–8.5 ppm).
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS detect [M+H]⁺ ions (expected m/z ~365–370).
  • Elemental analysis : Validate purity (>95%) via %C, %H, %N matching theoretical values (e.g., C₁₈H₁₇N₅O₂) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced enzyme selectivity?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target enzymes (e.g., kinases, HDACs). For triazole analogs, the acetylphenyl group often occupies hydrophobic pockets .
  • MD simulations : GROMACS/AMBER simulations (100 ns) assess stability of ligand-enzyme complexes. Focus on hydrogen bonds between the carboxamide group and catalytic residues .
  • QSAR models : Train models on inhibitory data (IC₅₀) of analogs to correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodology :

  • Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., staurosporine for apoptosis assays). Validate via orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays) .
  • Batch variability analysis : Compare multiple synthesis batches via HPLC purity checks. Impurities >2% can skew dose-response curves .
  • Meta-analysis : Pool data from PubChem BioAssay (AID 1259401) and ChEMBL, applying Bayesian statistics to identify outliers .

Q. How can reaction engineering principles optimize large-scale synthesis while maintaining regioselectivity?

  • Methodology :

  • Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., triazole regioisomers) via precise temperature/residence time control. For analogs, yields improve by 15–20% vs. batch .
  • In-line analytics : Implement PAT tools (e.g., ReactIR) to monitor azide cyclization in real time, ensuring >90% conversion .
  • Scale-up DOE : Use response surface methodology (RSM) to balance cost (solvent volume) vs. yield. Ethanol/water mixtures reduce waste vs. DCM .

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